Cas no 878053-83-9 (2-(3-{(3-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one)

2-(3-{(3-Chlorophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound featuring a unique indole core modified with a 3-chlorophenylmethylsulfanyl substituent and a piperidinyl ethanone moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for pharmacologically active molecules. The presence of both sulfur and nitrogen heteroatoms enhances its binding affinity in biological systems, while the chlorophenyl group may contribute to lipophilicity and target selectivity. Its well-defined chemical architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound's stability under standard conditions ensures reliable handling in research applications. Further investigation may explore its role in developing novel therapeutic agents.
2-(3-{(3-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one structure
878053-83-9 structure
Product Name:2-(3-{(3-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one
CAS No:878053-83-9
MF:C22H23ClN2OS
MW:398.948823213577
CID:5511461
Update Time:2025-06-03

2-(3-{(3-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-[3-[[(3-chlorophenyl)methyl]thio]-1H-indol-1-yl]-1-(1-piperidinyl)-
    • 2-(3-{(3-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one
    • Inchi: 1S/C22H23ClN2OS/c23-18-8-6-7-17(13-18)16-27-21-14-25(20-10-3-2-9-19(20)21)15-22(26)24-11-4-1-5-12-24/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2
    • InChI Key: ARGUKIHJQLULGB-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCCCC1)CN1C2=C(C=CC=C2)C(SCC2=CC=CC(Cl)=C2)=C1

2-(3-{(3-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2-(3-{(3-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Comprehensive Overview of 2-(3-{(3-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one (CAS No. 878053-83-9)

The compound 2-(3-{(3-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one (CAS No. 878053-83-9) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. With its unique combination of indole, piperidine, and sulfanyl moieties, this compound exhibits potential applications in drug discovery and development. Researchers are particularly interested in its pharmacological properties, synthetic pathways, and biological activity, making it a subject of ongoing scientific inquiry.

One of the key features of 2-(3-{(3-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one is its molecular structure, which combines a chlorophenyl group with a methylsulfanyl linker attached to an indole core. This structural arrangement is often associated with bioactivity, particularly in modulating enzyme inhibition and receptor binding. The presence of the piperidin-1-yl group further enhances its potential as a drug candidate, as piperidine derivatives are known for their versatility in medicinal chemistry.

In recent years, the demand for novel therapeutic agents has driven research into compounds like CAS No. 878053-83-9. Scientists are exploring its potential in addressing neurological disorders, inflammatory conditions, and even metabolic diseases. The compound's mechanism of action is believed to involve interactions with G-protein-coupled receptors (GPCRs), a class of targets that are central to many pharmaceutical developments. This aligns with current trends in precision medicine and targeted therapy, which prioritize compounds with specific and tunable effects.

The synthesis of 2-(3-{(3-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves multi-step organic reactions, including alkylation, cyclization, and amide formation. Researchers have optimized these processes to improve yield and purity, making the compound more accessible for further studies. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to characterize its chemical properties and ensure consistency across batches.

Beyond its pharmaceutical potential, CAS No. 878053-83-9 has also been investigated for its biochemical interactions. Studies suggest that the compound may influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. These findings have sparked interest in its possible role in cancer research, though further validation is required. The compound's structure-activity relationship (SAR) is another area of focus, as modifications to its core structure could lead to enhanced bioavailability or selectivity.

As the scientific community continues to explore 2-(3-{(3-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one, questions about its toxicity profile, metabolic stability, and formulation remain critical. Addressing these challenges will be essential for advancing the compound from the lab to clinical applications. With the growing emphasis on personalized medicine and drug repurposing, CAS No. 878053-83-9 represents a promising avenue for future research and development.

In summary, 2-(3-{(3-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a multifaceted compound with significant potential in drug discovery. Its unique chemical structure, combined with its biological activity, positions it as a valuable subject for ongoing and future studies. As researchers uncover more about its pharmacokinetics and therapeutic applications, this compound may play a pivotal role in addressing unmet medical needs.

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